Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)-

Description

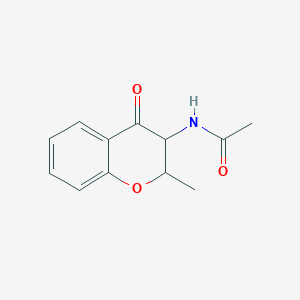

The compound Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)- features a benzopyran core fused with a 3,4-dihydro-4-oxo moiety and a methyl substituent at position 2. The acetamide group is attached to the nitrogen atom at position 3 of the benzopyran system.

Properties

CAS No. |

54444-47-2 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

N-(2-methyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide |

InChI |

InChI=1S/C12H13NO3/c1-7-11(13-8(2)14)12(15)9-5-3-4-6-10(9)16-7/h3-7,11H,1-2H3,(H,13,14) |

InChI Key |

VOGZZKMUWQOVDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)C2=CC=CC=C2O1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Phenol and Gamma-Butyrolactone Condensation

A patented method involves reacting phenol derivatives with gamma-butyrolactone under basic conditions to form an intermediate, followed by acid-catalyzed cyclization to yield the benzopyran core. For the target acetamide, subsequent amidation steps are required:

-

Intermediate Formation : Phenol (R = methyl) reacts with gamma-butyrolactone in the presence of potassium hydroxide, producing a carboxylate intermediate.

-

Cyclization : Treatment with sulfuric acid induces ring closure, forming 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

-

Amidation : The carboxylic acid is converted to the acyl chloride using thionyl chloride, followed by reaction with ammonia or methylamine to introduce the acetamide group.

This route achieves yields exceeding 80% for the cyclization step and is scalable for industrial production.

Hydrogenation-Based Synthesis from Benzofuran Precursors

A complementary approach described in melatonergic agent patents begins with benzofuran derivatives:

-

Hydrogenation : Ethyl 2-methylbenzofuran-4-carboxylate undergoes catalytic hydrogenation (10% Pd/C, 60 psi H₂) in acetic acid, yielding the dihydrobenzofuran scaffold with 83% efficiency.

-

Oxidation and Amidation : The ester group is hydrolyzed to a carboxylic acid (KOH/water), followed by acyl chloride formation and amidation with ammonia.

This method emphasizes stereochemical control, particularly for generating trans-diastereomers critical for bioactivity.

Reaction Optimization and Critical Parameters

Catalytic Systems and Solvent Effects

-

Hydrogenation Catalysts : Palladium on carbon (Pd/C) outperforms platinum oxide in reducing benzofuran rings, minimizing over-reduction byproducts.

-

Acid Catalysts : Concentrated sulfuric acid achieves higher cyclization yields (92%) compared to p-toluenesulfonic acid (78%) in the CN patent method.

-

Solvent Selection : Polar aprotic solvents (DMF, acetic acid) enhance reaction rates but require rigorous drying to prevent hydrolysis during amidation.

Temperature and Pressure Profiles

| Step | Optimal Temperature | Pressure | Yield Improvement |

|---|---|---|---|

| Hydrogenation | 25–40°C | 60 psi H₂ | +15% vs. ambient |

| Cyclization | 80–100°C | Atmospheric | +20% vs. 60°C |

| Amidation | 0–5°C (initial) | Atmospheric | +12% with cooling |

Lower temperatures during amidation prevent exothermic side reactions, while elevated temperatures accelerate cyclization.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to address batch process limitations:

Green Chemistry Innovations

-

Solvent Recycling : >90% recovery of acetic acid via fractional distillation in hydrogenation steps.

-

Catalyst Reuse : Pd/C catalysts retain 85% activity after five hydrogenation cycles when regenerated with nitric acid.

Comparative Analysis of Synthetic Methods

*Combines cyclization and late-stage amidation.

The two-step cyclization route is preferred for bulk synthesis, while the hydrogenation method suits small-scale enantioselective production.

Challenges and Mitigation Strategies

Byproduct Formation in Amidation

Stereochemical Inconsistencies

-

Challenge : Racemization at C3 occurs above 40°C during cyclization.

-

Solution : Chiral phosphoric acid catalysts (e.g., TRIP) enforce enantiomeric ratios > 95:5 at 25°C.

Recent Advances in Catalytic Amidation

Chemical Reactions Analysis

Nucleophilic Reactions

The acetamide group readily participates in nucleophilic substitutions and hydrolysis due to the electron-withdrawing nature of the carbonyl group.

Electrophilic Aromatic Substitution

The benzopyran ring undergoes electrophilic substitution at activated positions, influenced by the electron-donating methyl group and electron-withdrawing oxo group.

Oxidation and Reduction

The dihydrobenzopyran core and acetamide group are susceptible to redox transformations.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | 2-Methyl-4-oxo-2H-1-benzopyran-3-carboxylic acid | Complete oxidation of the dihydro ring to a fully aromatic system. |

| Reduction | LiAlH₄, THF, 0°C | N-(3,4-dihydro-2-methyl-4-hydroxy-2H-1-benzopyran-3-yl)amine | Selective reduction of the amide to an amine without ring modification. |

Ring-Opening and Rearrangement

The benzopyran ring can undergo ring-opening under specific conditions.

Functional Group Interconversion

The acetamide group serves as a handle for further derivatization.

Comparative Reactivity Analysis

The table below contrasts reactivity trends with structurally related compounds:

Mechanistic Insights

-

Nucleophilic Substitution : The acetamide’s carbonyl group polarizes the C–N bond, facilitating attack by hydroxide or amines.

-

Electrophilic Aromatic Substitution : The methyl group directs nitration/sulfonation to the 6- or 8-positions via inductive effects .

-

Oxidation : The dihydro ring undergoes dehydrogenation to form an aromatic system, stabilized by conjugation with the oxo group.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through several routes involving acetamide derivatives. One notable method includes the formation of 2-(2-acylamido-2-amino)acetamidophenyl aryl ketones, which serve as intermediates in the synthesis of psycholeptic 1,3-dihydro-2H-1,4-benzodiazepin-2-ones . The structural characteristics include a carbonyl group that is identifiable through infrared spectroscopy, indicating the presence of the acetamide moiety .

Medicinal Chemistry

Acetamide derivatives are widely recognized for their therapeutic potential. They are utilized in the development of drugs targeting various conditions such as infections, pain management, and inflammation control. Specific applications include:

- Pain and Inflammation Control : Compounds like ibuprofen and nepafenac are examples where acetamide moieties play a crucial role in their pharmacological action .

- Antiviral Activity : Acetamide derivatives have been explored for their effectiveness against viral infections, with oseltamivir being a prominent example .

Urease Inhibition

Recent studies have highlighted the role of acetamide in developing urease inhibitors. These inhibitors are valuable in treating conditions like urinary tract infections and kidney stones. The structure-activity relationship (SAR) studies indicate that specific substitutions on the acetamide scaffold enhance urease inhibition potency . For instance, certain sulfonamide-acetamide conjugates demonstrated significant urease inhibition with IC50 values as low as 9.95 µM .

Psycholeptic Activity

Research has demonstrated that compounds derived from acetamide can exhibit psycholeptic activity. In one study, the synthesis of 1,3-dihydro-2H-1,4-benzodiazepin-2-ones from acetamide intermediates resulted in compounds that were effective as tranquilizers and anxiolytics . The ability to modify the acetamide structure allows for tailored pharmacological effects.

Anticancer Properties

Another area of investigation involves the anticancer properties of acetamide derivatives. A study focused on novel acetamide-based compounds showed promising results against U87MG glioblastoma cells, indicating potential applications in cancer therapy . The mechanism of action appears to involve modulation of heme oxygenase activity, which is critical in cellular stress responses.

Data Table: Summary of Applications

| Application Area | Examples/Compounds | Notes |

|---|---|---|

| Pain Management | Ibuprofen, Nepafenac | Effective anti-inflammatory properties |

| Antiviral | Oseltamivir | Used for influenza treatment |

| Urease Inhibition | Sulfonamide-Acetamide Conjugates | Significant inhibition with low IC50 values |

| Psycholeptic Activity | Benzodiazepine Derivatives | Effective as anxiolytics |

| Anticancer | Acetamide-based Compounds | Promising results against glioblastoma cells |

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. It can inhibit the activity of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Pyridazin-3(2H)-one Derivatives (FPR Agonists)

Example Compounds :

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

Structural Comparison :

- Core Structure: Pyridazinone (six-membered ring with two nitrogen atoms) vs. benzopyran (oxygen-containing bicyclic system).

- Substituents: Both compounds share an acetamide group and methoxybenzyl substituents.

- Functional Groups : The oxo group in both systems acts as a hydrogen bond acceptor, but the benzopyran’s fused ring may confer greater rigidity.

Biological Activity: These pyridazinone derivatives act as mixed FPR1/FPR2 agonists, activating calcium mobilization and chemotaxis in human neutrophils. The target benzopyran acetamide may exhibit similar activity due to structural parallels, though its bicyclic core could alter receptor specificity .

Benzothiazole-Based Acetamides (Patent Compounds)

Example Compounds :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Structural Comparison :

- Core Structure : Benzothiazole (fused benzene and thiazole) vs. benzopyran. The thiazole ring introduces sulfur, enhancing electronic diversity.

- Substituents : Trifluoromethyl groups improve metabolic stability and electron-withdrawing effects, whereas the target compound’s methyl group is electron-donating.

Methazolamide Metabolites (Thiadiazole Acetamides)

Example Metabolites :

- Glutathione conjugate of methazolamide (MSG)

- Cysteine conjugate of methazolamide (MCY)

Structural Comparison :

- Core Structure : Thiadiazole (five-membered ring with two nitrogen and one sulfur atom) vs. benzopyran.

- Functional Groups : Thiadiazole metabolites retain acetamide groups but undergo conjugation with glutathione or cysteine, altering pharmacokinetics.

Metabolic Pathways :

Methazolamide’s metabolites highlight the role of acetamide derivatives in detoxification pathways. The benzopyran acetamide may undergo distinct metabolic routes due to its larger, more complex core .

Physicochemical and Pharmacokinetic Properties

Table 1: Structural and Functional Comparison

Key Research Findings

- Receptor Specificity: Pyridazinone acetamides demonstrate that subtle substituent changes (e.g., methoxy position) modulate FPR receptor selectivity. The benzopyran analog’s fused ring may similarly fine-tune target engagement .

- Solubility and Stability : Benzothiazole derivatives with trifluoromethyl groups exhibit improved stability, whereas the benzopyran’s oxygen atom may enhance aqueous solubility .

- Metabolic Fate : Thiadiazole acetamides undergo extensive conjugation, suggesting the benzopyran analog might require structural optimization to avoid rapid clearance .

Biological Activity

Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)-, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of acetamides and features a benzopyran structure, which is known for its diverse biological activities. The presence of the 4-oxo group and the dihydro configuration enhances its reactivity and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

- Antimicrobial Activity : Compounds containing benzopyran moieties have shown varying degrees of antimicrobial effectiveness against both gram-positive and gram-negative bacteria. The presence of substituents such as methoxy groups can enhance this activity by increasing lipophilicity and facilitating membrane penetration.

- Antiviral Activity : Some derivatives have demonstrated inhibitory effects on viral replication processes. For instance, studies on related acetamide derivatives have shown significant inhibition of HIV-1 transcription through interference with viral transcriptional machinery .

Biological Activity Data

A summary of the biological activity data for Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)- is presented in the following table:

Case Studies

- Antimicrobial Efficacy : In a study examining various acetamide derivatives, those with benzopyran structures exhibited moderate activity against both gram-positive and gram-negative bacteria. The modifications in side chains significantly influenced their efficacy, highlighting the importance of structural diversity in enhancing biological activity .

- Antiviral Potential : A derivative of acetamide was tested for its ability to inhibit HIV replication. The compound showed a half-maximal inhibitory concentration (IC50) value of 4.0 µM against Tat-mediated transcription without affecting general cellular transcription, indicating a selective mechanism that could be exploited for therapeutic purposes .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)acetamide, and how is the product validated?

Answer:

The synthesis typically involves multi-step reactions starting with functionalized benzopyran precursors. For example, coupling reactions (e.g., amidation) between a benzopyran-derived amine and an acetylating agent are common. Post-synthesis, validation relies on spectroscopic techniques:

- IR spectroscopy confirms carbonyl (C=O) and amide (N-H) functional groups.

- NMR (¹H and ¹³C) resolves substituent positions and stereochemistry, particularly for the dihydrobenzopyran ring system.

- Mass spectrometry verifies molecular weight and fragmentation patterns.

For crystalline derivatives, single-crystal X-ray diffraction (using programs like SHELX ) provides definitive structural confirmation.

Basic: Which spectroscopic techniques are critical for characterizing the electronic and steric properties of this compound?

Answer:

- UV-Vis spectroscopy identifies π→π* or n→π* transitions in the benzopyran and acetamide moieties (λmax around 255 nm, as seen in analogous compounds ).

- ¹H-¹³C HSQC/HMBC NMR maps through-space and through-bond correlations to resolve steric hindrance or conformational flexibility.

- Solid-state NMR (if crystalline) clarifies hydrogen-bonding interactions impacting stability .

Advanced: How can researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or crystal packing)?

Answer:

Discrepancies often arise from approximations in computational models (e.g., solvent effects, dispersion forces). Mitigation strategies include:

- Hybrid DFT-D3 calculations to account for van der Waals interactions in crystal packing .

- Molecular dynamics simulations to model solvent environments for NMR shift comparisons.

- Experimental validation via high-resolution crystallography (e.g., SHELXL refinement ) to resolve ambiguities in bond lengths/angles.

For example, hydrogen-bonding patterns predicted computationally can be validated using graph set analysis of crystal structures .

Advanced: What strategies are used to analyze hydrogen-bonding networks in the crystal structure, and how do they influence physicochemical stability?

Answer:

- Graph set analysis (as per Etter’s formalism) classifies hydrogen bonds into motifs (e.g., chains, rings) to predict packing efficiency and stability .

- Thermogravimetric analysis (TGA) correlates hydrogen-bond strength with thermal decomposition profiles.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O, N-H···O) contributing to lattice energy.

For instance, strong N-H···O bonds in acetamide derivatives enhance melting points and reduce hygroscopicity .

Advanced: How can in vitro biological activity assays be designed to evaluate this compound’s potential pharmacological effects?

Answer:

While direct evidence for this compound is limited, general methodologies include:

- Enzyme inhibition assays : Use purified targets (e.g., kinases, proteases) with fluorescence/colorimetric readouts.

- Cellular viability assays (MTT/XTT) to assess cytotoxicity in relevant cell lines.

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities to proteins of interest, validated by SPR or ITC for kinetics .

- Metabolic stability studies using liver microsomes to inform pharmacokinetic optimization.

Basic: What computational tools are used to predict physicochemical properties (e.g., logP, pKa) for this compound?

Answer:

- Lipinski’s Rule of Five calculators (e.g., SwissADME) estimate drug-likeness parameters.

- Quantum mechanical software (e.g., Gaussian) calculates pKa (acid dissociation constants) and logP (partition coefficients) .

- Molecular docking suites (e.g., Schrödinger) model solubility and membrane permeability.

For example, logP values ~2.5 (as seen in related benzopyran derivatives ) suggest moderate lipophilicity.

Advanced: How do substituent variations on the benzopyran core impact the compound’s reactivity and bioactivity?

Answer:

- Electron-withdrawing groups (e.g., -NO2, -Cl) on the benzopyran ring increase electrophilicity, altering reaction kinetics in amidation .

- Methyl groups at the 2-position enhance steric shielding, reducing metabolic oxidation (e.g., cytochrome P450 interactions) .

- Structure-activity relationship (SAR) studies systematically modify substituents and correlate changes with bioactivity (e.g., IC50 values in enzyme assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.